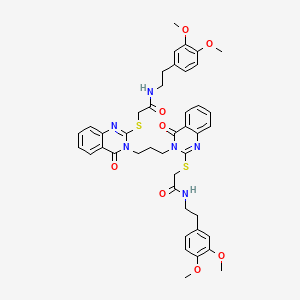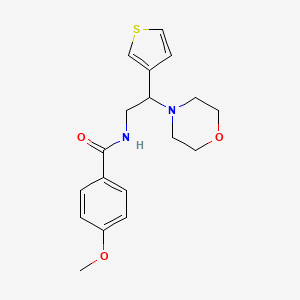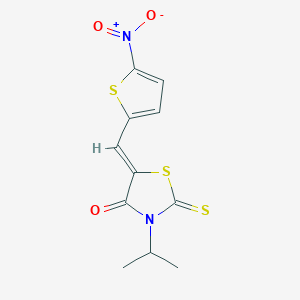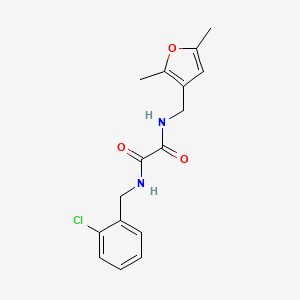
3-(Benzenesulfonylamino)rhodanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Benzenesulfonylamino)rhodanine” is a derivative of rhodanine, a 5-membered heterocyclic organic compound possessing a thiazolidine core . Rhodanine derivatives are highly valuable in drug discovery due to their wide range of biological activity . They have been used in the synthesis of various compounds .
Synthesis Analysis
A series of rhodanine-linked benzenesulfonamide derivatives were synthesized and screened for their inhibitory action against four physiologically relevant human carbonic anhydrase isoforms . The target compounds were developed from indol-3-ylchalcone-linked benzenesulfonamide where the indol-3-ylchalcone moiety was replaced with rhodanine-linked aldehydes or isatins to improve the inhibition .Molecular Structure Analysis
Rhodanine derivatives contain a 2-thioxo-4-thiazolidinone group attached to N-phenyl acetamide . The chemical structures of the compounds were confirmed by IR, 1H NMR, and 13C NMR spectroscopy, ESI mass spectrometry, and elemental analysis .Chemical Reactions Analysis
Rhodanine derivatives are synthesized by the reactions of the transition metals with rhodanine-3-acetic acid . In complexes, rhodanine coordinates via one oxygen atom of the carboxyl group as the monodeprotonated monodentate ligand .Physical And Chemical Properties Analysis
The chemical structures of the compounds were confirmed by IR, 1H NMR, and 13C NMR spectroscopy, ESI mass spectrometry, and elemental analysis .Applications De Recherche Scientifique
Antibacterial Properties
- Antibacterial Activity Against Gram-Positive Bacteria : A study by Tejchman et al. (2017) revealed that derivatives of rhodanine showed significant antibacterial activity against gram-positive bacterial strains. However, these derivatives lacked activity against Gram-negative bacterial strains and yeast.
Biomedical Research
- Inhibitors of PRL-3 in Cancer Research : Rhodanine derivatives were synthesized and evaluated for their ability to inhibit PRL-3, an important target in cancer research. One particular derivative showed significant biological activity, reducing invasion in cell-based assays Ahn et al. (2006).
- Inhibitory Activities on Plant Growth : Rhodanine derivatives, including aminorhodanine, showed strong inhibitory effects on plant growth, suggesting potential applications in agricultural or botanical studies Muro et al. (1996).
Materials Science
- Application in Organic Solar Cells : The use of rhodanine-based non-fullerene acceptors in poly(3-hexylthiophene)-based organic solar cells was explored, showing promising results for the development of more efficient solar cell technologies Xiao et al. (2018).
Crystallography
- Crystal Structures of Rhodanine Derivatives : The crystal structures of various rhodanine derivatives were analyzed, providing insights into their molecular geometry, which is critical for applications in crystallography and materials science Jabeen et al. (2009).
Drug Discovery
- Drug-Like Molecules Development : Rhodanines are recognized as privileged heterocycles in medicinal chemistry, used for developing drug-like molecules with numerous biological activities Kaminskyy et al. (2017).
Photovoltaic Research
- Boosting Efficiency of Organic Dye for Solar Cells : Research on rhodanine-3-acetic acid as an electron acceptor in dye-sensitized solar cells demonstrated significant improvements in the efficiency of solar cells, showing its potential in photovoltaic applications Wan et al. (2017).
Mécanisme D'action
Target of Action
The primary targets of 3-(Benzenesulfonylamino)rhodanine are human carbonic anhydrase (hCA) isoforms, namely hCA I, hCA II, hCA IX, and hCA XII . These enzymes play a crucial role in maintaining pH and fluid balance in the body .
Mode of Action
This compound interacts with its targets, the hCA isoforms, by inhibiting their action . The compound shows good to excellent inhibition against all the tested isoforms in the nanomolar range due to the presence of the sulfonamide as a zinc binding group .
Biochemical Pathways
The inhibition of hCA isoforms by this compound affects the carbon dioxide hydration and bicarbonate dehydration reactions, which are part of the pH regulation and fluid balance pathways in the body . The downstream effects of this inhibition are yet to be fully understood.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of hCA isoforms, which can disrupt pH regulation and fluid balance in the body . .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3-(Benzenesulfonylamino)rhodanine has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit human carbonic anhydrase (hCA) isoforms, including hCA I, hCA II, hCA IX, and hCA XII . The inhibition is due to the presence of the sulfonamide as a zinc-binding group .
Cellular Effects
The cellular effects of this compound are primarily related to its inhibitory action on carbonic anhydrase isoforms. This inhibition can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . Additionally, some rhodanine derivatives have shown promising activity against drug-resistant strains of bacteria and viruses .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, it binds to carbonic anhydrase isoforms, inhibiting their activity
Propriétés
IUPAC Name |
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S3/c12-8-6-16-9(15)11(8)10-17(13,14)7-4-2-1-3-5-7/h1-5,10H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAFUTNZTWXZJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d]thiazol-2-ylthio)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide](/img/structure/B2712044.png)


![N-(3,5-Dichloro-phenyl)-2-[4-(piperidine-1-sulfonyl)-piperazin-1-yl]-acetamide](/img/structure/B2712050.png)

![Phenyl(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2712053.png)

![1-[(4-chlorophenyl)methyl]-4-(2,3-dihydro-1-benzofuran-5-yl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one](/img/structure/B2712058.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-methoxycyclobutane-1-carboxamide](/img/structure/B2712059.png)
![3-(2-chlorophenyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2712061.png)

![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2712063.png)
![N-{1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2-oxo-2-phenylethyl}benzamide](/img/structure/B2712065.png)
